Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate
Overview
Description
“Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate” is an organic compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 . The compound appears as a colorless to yellow liquid .
Physical and Chemical Properties The compound is stored at room temperature . Its InChI code is 1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3 .
Scientific Research Applications
Photocatalytic Applications
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate and its derivatives show significant potential in the field of photocatalysis. A study demonstrated the use of flavin derivatives in visible light photocatalysis for efficient cyclobutane ring formation, highlighting the importance of these compounds in organic synthesis and material science (Mojr et al., 2015).
Crystallographic Studies
The compound has been used in crystallographic studies to understand molecular and crystal structures. One study focused on the planarity of the cyclobutane ring in the crystal of a related compound, which is crucial for understanding molecular interactions and stability (Shabir et al., 2020).
Chemical Synthesis
This compound plays a role in the synthesis of various chemicals. For instance, research has been conducted on the synthesis of new derivatives, highlighting its role as an intermediate in the production of other important chemicals (Liu et al., 2014).
Reaction Studies
Studies have also explored its reactions under different conditions. For example, the reaction of similar compounds with zinc and dihydroisoquinoline derivatives was studied to understand the formation of novel structures (Nikiforova et al., 2019).
Thermal Properties
Research has investigated the thermal properties of compounds similar to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, which is important for applications that require thermal stability or involve thermal processes (Niwayama & Houk, 1992).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQBKLTTDOONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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